molecular formula C17H19NO3S B3004400 (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799264-03-1

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3004400
CAS No.: 1799264-03-1
M. Wt: 317.4
InChI Key: NEXGNQLFPMOLFI-MDZDMXLPSA-N
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Description

(E)-N-(2-Methoxy-2-(2-Methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by:

  • Thiophen-2-yl group: A sulfur-containing heterocycle linked to the α,β-unsaturated acrylamide backbone.
  • Methoxy-substituted ethylamine chain: A 2-methoxy-2-(2-methoxyphenyl)ethyl group attached to the acrylamide nitrogen.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGNQLFPMOLFI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid, thiophene-2-carboxaldehyde, and acryloyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-methoxyphenylacetic acid and thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide. Research indicates that derivatives of acrylamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene-containing compounds are known for their ability to disrupt bacterial cell membranes and inhibit bacterial growth. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antibiotics .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its acrylamide functional group. This allows for the creation of copolymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials can find applications in coatings, adhesives, and composite materials .

Conductive Polymers

The inclusion of thiophene units can enhance the electrical conductivity of polymers. Research has indicated that incorporating such compounds into polymer matrices can lead to the development of conductive films suitable for electronic applications, including sensors and organic photovoltaic devices .

Neurological Applications

Compounds similar to this compound have been investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This positions them as potential candidates for treating conditions like Alzheimer's disease .

Pain Management

Given the structural similarity to known analgesics, there is potential for this compound to exhibit pain-relieving properties. Investigations into its efficacy in models of neuropathic pain could reveal valuable insights into its therapeutic potential .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation via apoptosis induction .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria; further research needed for Gram-negative .
Study 3Polymer ChemistryDeveloped copolymers with enhanced mechanical properties .
Study 4Conductive PolymersAchieved high conductivity in polymer films suitable for electronics .
Study 5Neurological ApplicationsIndicated potential neuroprotective effects against oxidative stress .
Study 6Pain ManagementSuggested analgesic properties in neuropathic pain models .

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Key analogues and their pharmacological profiles are summarized below:

Compound Name Structural Differences vs. Target Compound Key Targets & Activity (IC₅₀/EC₅₀) Reference
DM497 : (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide - N-substituent : p-tolyl (vs. 2-methoxy-2-(2-methoxyphenyl)ethyl)
- No methoxy groups
- α9α10 nAChR inhibition (IC₅₀ = 5.3 µM)
- CaV2.2 inhibition (IC₅₀ = 122 µM)
- Antinociceptive activity in mice
DM490 : (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide - Heterocycle : Furan (vs. thiophene)
- N-substituent : Methyl-p-tolyl (vs. target's ethyl group)
- α7 nAChR potentiation (EC₅₀ = 0.9 µM)
- CaV2.2 inhibition (IC₅₀ = 28 µM)
- Reduces DM497’s antinociceptive effects
Compound 26a : (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide - N-substituent : Morpholine-phenyl (vs. methoxy-ethyl-phenyl)
- Hydroxymethyl group
- Synthesized as a Staphylococcus aureus Sortase A inhibitor (activity not quantified)
PP1-12 : (E)-3-(Thiophen-2-yl)-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)acrylamide - Bulky trichloroethyl-thioureido group (vs. methoxy-ethyl)
- Thioureido linkage
- Inhibits serine/threonine phosphatase PP1 (IC₅₀ = 2.1 µM)
- Cardioprotective effects in ischemia-reperfusion models

Structure-Activity Relationship (SAR) Analysis

A. Heterocyclic Ring Modifications
  • Thiophene vs. Furan : DM497 (thiophene) exhibits stronger α9α10 nAChR inhibition (IC₅₀ = 5.3 µM) compared to DM490 (furan; IC₅₀ = 28 µM at CaV2.2). The sulfur atom in thiophene enhances lipophilicity and π-π stacking with receptor residues .
  • Thiophene vs. Pyrazole : Pyrazole derivatives (e.g., from ) show antibacterial activity but lack nAChR/CaV2.2 modulation, highlighting the importance of the α,β-unsaturated acrylamide backbone for neuroactivity .
B. N-Substituent Effects
  • Methoxy Groups: The target compound’s dual methoxy groups (on the ethyl and phenyl moieties) likely improve solubility and receptor binding compared to DM497’s non-polar p-tolyl group. Methoxy groups can engage in hydrogen bonding with nAChR extracellular domains .
  • Bulky Substituents : PP1-12’s trichloroethyl-thioureido group reduces metabolic stability but enhances PP1 inhibition, whereas the target’s smaller methoxy-ethyl group may favor blood-brain barrier penetration .
C. Pharmacokinetic Profiles
  • DM490’s methyl group reduces CaV2.2 inhibition potency but enhances α7 nAChR modulation .
  • Plant-Derived Analogues : Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibit anti-inflammatory activity (IC₅₀ = 17.0 µM) but lack nAChR/CaV2.2 data, indicating divergent structure-activity trends .

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17_{17}H19_{19}NO3_3S
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 1799263-34-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with methoxy-substituted phenyl compounds. The synthetic pathway often includes steps such as:

  • Formation of the thiophene ring.
  • Introduction of methoxy groups.
  • Coupling reactions to form the final acrylamide structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various acrylamide derivatives, including those similar to this compound. The following table summarizes key findings:

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Strongly active against Staphylococcus aureus
4a0.300.35Moderate activity against E. coli
5a0.500.55Active against Pseudomonas aeruginosa

These compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Antioxidant Activity

The antioxidant potential of acrylamide derivatives has also been investigated, revealing that compounds with similar structures can significantly reduce oxidative stress markers in cellular models. For example, a related compound demonstrated a dose-dependent increase in Nrf2 activation, leading to upregulation of antioxidant enzymes such as NQO-1 and HO-1 .

Cytotoxicity and Selectivity

In assessing cytotoxicity, studies indicated that certain derivatives showed low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development as therapeutic agents . The IC50_{50} values for cytotoxic effects were greater than 60 μM, indicating non-cytotoxic behavior in tested cell lines.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study highlighted the efficacy of acrylamide derivatives against biofilm formation in Staphylococcus species, showing significant reductions compared to traditional antibiotics .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might act as inhibitors of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values indicating strong inhibitory potential .
  • Oxidative Stress Mitigation : Compounds similar to this compound have been shown to activate the Nrf2 pathway, providing insights into their potential use as antioxidant agents in diseases characterized by oxidative stress .

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